Ethyl 3-(2-oxopropyl)benzoate

Beschreibung

BenchChem offers high-quality Ethyl 3-(2-oxopropyl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-(2-oxopropyl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

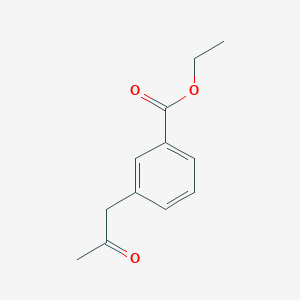

Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 3-(2-oxopropyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-3-15-12(14)11-6-4-5-10(8-11)7-9(2)13/h4-6,8H,3,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUCARBXWGUJVRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC(=C1)CC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90645686 | |

| Record name | Ethyl 3-(2-oxopropyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73013-49-7 | |

| Record name | Ethyl 3-(2-oxopropyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to the Synthesis of Ethyl 3-(2-oxopropyl)benzoate

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of scientifically sound, plausible synthetic strategies for Ethyl 3-(2-oxopropyl)benzoate, a valuable β-keto ester intermediate in medicinal chemistry and materials science. Lacking a widely published, standardized protocol, this document leverages established principles of organic synthesis to propose and analyze several viable retrosynthetic pathways. The guide offers a detailed exploration of two primary, robust synthetic routes: the Acetoacetic Ester Synthesis and a Palladium-Catalyzed α-Arylation of Acetone. Each proposed synthesis is accompanied by a thorough mechanistic explanation, a step-by-step experimental protocol, and a discussion of the underlying chemical principles. This document is intended to serve as a foundational resource for researchers, providing both the theoretical framework and practical guidance necessary to successfully synthesize and characterize the target molecule.

Introduction and Retrosynthetic Analysis

Ethyl 3-(2-oxopropyl)benzoate is a β-keto ester, a class of compounds renowned for their synthetic versatility.[1] The presence of the ketone and ester functionalities allows for a wide range of chemical transformations, making it a desirable building block in the synthesis of more complex molecules. Due to the absence of a standardized, publicly available synthesis, this guide proposes several logical retrosynthetic disconnections to devise effective forward synthetic plans.

Two primary retrosynthetic strategies are considered the most promising, leveraging common and reliable carbon-carbon bond-forming reactions.

Diagram 1: Retrosynthetic Analysis of Ethyl 3-(2-oxopropyl)benzoate

Caption: Retrosynthetic pathways for Ethyl 3-(2-oxopropyl)benzoate.

-

Route 1: The Acetoacetic Ester Synthesis. This classic approach involves the alkylation of the enolate of ethyl acetoacetate.[2][3][4][5] The key disconnection is the bond between the α-carbon of the ketone and the benzylic carbon. This leads to ethyl acetoacetate and an ethyl 3-(halomethyl)benzoate as starting materials.

-

Route 2: Palladium-Catalyzed α-Arylation. This modern method forms a C-C bond between an aromatic ring and the α-carbon of a ketone.[6][7][8][9] The disconnection is made at the same position as in Route 1, but the synthetic equivalents are different: ethyl 3-halobenzoate and the enolate of acetone.

This guide will now detail the forward synthesis for each of these proposed routes.

Route 1: Acetoacetic Ester Synthesis Approach

The acetoacetic ester synthesis is a reliable and well-established method for the preparation of ketones and β-keto esters.[2][3][4][5] This pathway involves the deprotonation of ethyl acetoacetate to form a stabilized enolate, which then acts as a nucleophile to displace a halide from an electrophilic starting material.

Diagram 2: Workflow for Acetoacetic Ester Synthesis Route

Caption: Acetoacetic Ester Synthesis Workflow.

Causality Behind Experimental Choices

-

Choice of Base: Sodium ethoxide is the preferred base for deprotonating ethyl acetoacetate. Using a base with the same alkoxide as the ester prevents transesterification, which would lead to a mixture of products.[3]

-

Solvent: Anhydrous ethanol is the ideal solvent as it is the conjugate acid of the ethoxide base, and it readily dissolves the reactants.

-

Electrophile: Ethyl 3-(bromomethyl)benzoate is chosen as the electrophile due to the good leaving group ability of bromide in an SN2 reaction.

-

Decarboxylation: The final step involves acidic hydrolysis of the ester followed by heating. β-keto acids are unstable and readily lose carbon dioxide upon heating to yield the corresponding ketone.[2]

Detailed Experimental Protocol

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Ethyl Acetoacetate | 130.14 | 13.0 g | 0.10 |

| Sodium Ethoxide | 68.05 | 6.8 g | 0.10 |

| Ethyl 3-(bromomethyl)benzoate | 243.09 | 24.3 g | 0.10 |

| Anhydrous Ethanol | 46.07 | 200 mL | - |

| 3 M Hydrochloric Acid | 36.46 | As needed | - |

| Diethyl Ether | 74.12 | As needed | - |

| Saturated Sodium Bicarbonate | 84.01 | As needed | - |

| Brine | - | As needed | - |

| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |

Procedure

-

Enolate Formation: To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 200 mL of anhydrous ethanol. Carefully add 6.8 g (0.10 mol) of sodium ethoxide to the ethanol and stir until dissolved. Cool the solution to 0 °C in an ice bath.

-

Addition of Ethyl Acetoacetate: Slowly add 13.0 g (0.10 mol) of ethyl acetoacetate to the sodium ethoxide solution dropwise over 30 minutes, maintaining the temperature at 0 °C. Stir the resulting solution for an additional 30 minutes at 0 °C.

-

Alkylation: In a separate flask, dissolve 24.3 g (0.10 mol) of ethyl 3-(bromomethyl)benzoate in 50 mL of anhydrous ethanol. Add this solution to the enolate solution dropwise over 1 hour at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.

-

Workup and Decarboxylation: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. To the residue, add 100 mL of 3 M hydrochloric acid. Heat the mixture to reflux for 2 hours to effect hydrolysis and decarboxylation.

-

Extraction and Purification: Cool the mixture to room temperature and transfer it to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 100 mL). Combine the organic extracts and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield Ethyl 3-(2-oxopropyl)benzoate.

Route 2: Palladium-Catalyzed α-Arylation of Acetone

A more modern and potentially more efficient approach is the palladium-catalyzed α-arylation of ketones. This method directly couples an aryl halide with a ketone enolate, offering a convergent and often high-yielding route to the desired product.[6][7][8][9]

Diagram 3: Catalytic Cycle for Palladium-Catalyzed α-Arylation

Caption: Simplified catalytic cycle for α-arylation.

Causality Behind Experimental Choices

-

Catalyst System: A palladium(0) source, such as Pd2(dba)3, and a bulky, electron-rich phosphine ligand, like Xantphos, are commonly used. The ligand stabilizes the palladium center and facilitates both the oxidative addition and reductive elimination steps.[6]

-

Base: A strong, non-nucleophilic base like sodium bis(trimethylsilyl)amide (NaHMDS) is required to generate the acetone enolate without competing side reactions.

-

Aryl Halide: Ethyl 3-bromobenzoate is a suitable aryl halide for this reaction. Aryl bromides are generally more reactive than aryl chlorides in oxidative addition.

Detailed Experimental Protocol

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Ethyl 3-bromobenzoate | 229.06 | 22.9 g | 0.10 |

| Acetone | 58.08 | 8.7 mL | 0.12 |

| Pd2(dba)3 | 915.72 | 458 mg | 0.0005 |

| Xantphos | 578.68 | 868 mg | 0.0015 |

| Sodium bis(trimethylsilyl)amide (NaHMDS) | 183.38 | 22.0 g | 0.12 |

| Anhydrous Toluene | 92.14 | 200 mL | - |

| 1 M Hydrochloric Acid | 36.46 | As needed | - |

| Ethyl Acetate | 88.11 | As needed | - |

| Brine | - | As needed | - |

| Anhydrous Sodium Sulfate | 142.04 | As needed | - |

Procedure

-

Catalyst Preparation: In a flame-dried Schlenk flask under an argon atmosphere, combine 458 mg (0.0005 mol) of Pd2(dba)3 and 868 mg (0.0015 mol) of Xantphos in 100 mL of anhydrous toluene. Stir the mixture at room temperature for 30 minutes.

-

Reaction Setup: To the catalyst mixture, add 22.9 g (0.10 mol) of ethyl 3-bromobenzoate and 8.7 mL (0.12 mol) of acetone.

-

Enolate Formation and Coupling: In a separate flask, dissolve 22.0 g (0.12 mol) of NaHMDS in 100 mL of anhydrous toluene. Add the NaHMDS solution to the reaction mixture dropwise over 1 hour at room temperature. After the addition is complete, heat the reaction mixture to 100 °C and stir for 12 hours.

-

Workup: Cool the reaction mixture to room temperature and quench by the slow addition of 50 mL of 1 M hydrochloric acid. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 75 mL).

-

Purification: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford Ethyl 3-(2-oxopropyl)benzoate.

Characterization Data (Predicted)

The successful synthesis of Ethyl 3-(2-oxopropyl)benzoate should be confirmed by standard analytical techniques. The following are predicted spectral data:

| Technique | Expected Data |

| ¹H NMR (400 MHz, CDCl₃) | δ 8.00 (s, 1H), 7.85 (d, J = 7.8 Hz, 1H), 7.50 (d, J = 7.8 Hz, 1H), 7.40 (t, J = 7.8 Hz, 1H), 4.40 (q, J = 7.1 Hz, 2H), 3.80 (s, 2H), 2.20 (s, 3H), 1.40 (t, J = 7.1 Hz, 3H). |

| ¹³C NMR (101 MHz, CDCl₃) | δ 205.0, 166.0, 137.0, 133.0, 130.0, 129.5, 129.0, 128.5, 61.0, 50.0, 30.0, 14.0. |

| IR (neat) | ν (cm⁻¹) 2980, 1725, 1690, 1280, 1100. |

| Mass Spec (ESI+) | m/z 207.09 [M+H]⁺, 229.07 [M+Na]⁺. |

Conclusion

This technical guide has outlined two robust and scientifically sound synthetic strategies for the preparation of Ethyl 3-(2-oxopropyl)benzoate. The classical acetoacetic ester synthesis offers a reliable, albeit potentially lower-yielding, route using readily available starting materials. The modern palladium-catalyzed α-arylation presents a more convergent and potentially higher-yielding alternative, though it requires more specialized reagents and inert atmosphere techniques. The choice of method will depend on the specific resources and expertise available to the researcher. The detailed protocols and mechanistic insights provided herein should serve as a valuable resource for scientists and professionals in the field of drug development and organic synthesis.

References

-

Acetoacetic Ester Synthesis. Chemistry Steps. [Link]

-

Reversed-Polarity Synthesis of Diaryl Ketones through Palladium-Catalyzed Direct Arylation of 2-Aryl-1,3-dithianes. PMC - NIH. [Link]

-

Acetoacetic Ester Synthesis. OpenOChem Learn. [Link]

-

Acetoacetic ester synthesis. Wikipedia. [Link]

-

Ch21: Acetoacetic esters. University of Calgary. [Link]

-

Acetoacetic-Ester Synthesis. Organic Chemistry Portal. [Link]

-

Preparation of β-Keto ester: Mechanism (Claisen) and retro-synthesis and dercarbonylation with proof. YouTube. [Link]

-

Corey-Seebach Reaction. Organic Chemistry Portal. [Link]

-

UMPOLUNG REACTIONS. eGyanKosh. [Link]

-

Nucleophilic Acylation of o-Quinone Methides: An Umpolung Strategy for the Synthesis of α-Aryl Ketones and Benzofurans. PMC - NIH. [Link]

-

Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides. Organic Chemistry Portal. [Link]

-

Synthesis of β-keto carboxylic acids, esters and amides. Organic Chemistry Portal. [Link]

-

Substituted arene synthesis by carbonyl or carboxyl compound α-arylation. Organic Chemistry Portal. [Link]

-

Recent advances in the transesterification of β-keto esters. RSC Publishing. [Link]

-

Palladium-Catalyzed α-Arylation of Ketones. OUCI. [Link]

-

Palladium-catalyzed alpha-arylation of esters. PubMed - NIH. [Link]

Sources

- 1. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]

- 2. Acetoacetic Ester Synthesis - Chemistry Steps [chemistrysteps.com]

- 3. Acetoacetic Ester Synthesis | OpenOChem Learn [learn.openochem.org]

- 4. Acetoacetic ester synthesis - Wikipedia [en.wikipedia.org]

- 5. Acetoacetic-Ester Synthesis [organic-chemistry.org]

- 6. Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides [organic-chemistry.org]

- 7. Substituted arene synthesis by carbonyl or carboxyl compound α-arylation [organic-chemistry.org]

- 8. Palladium-Catalyzed α-Arylation of Ketones [ouci.dntb.gov.ua]

- 9. Palladium-catalyzed alpha-arylation of esters - PubMed [pubmed.ncbi.nlm.nih.gov]

Ethyl 3-(2-oxopropyl)benzoate: A Technical Guide for Drug Development Professionals

Introduction

Ethyl 3-(2-oxopropyl)benzoate is a bifunctional molecule of significant interest in medicinal chemistry and drug discovery. Its structure incorporates a benzoate ester, a common pharmacophore, and a β-keto group, a versatile synthetic handle. This unique combination allows for a wide range of chemical modifications, making it a valuable building block for the synthesis of novel therapeutic agents. The ester moiety can be hydrolyzed or modified to alter pharmacokinetic properties, while the ketone functionality provides a reactive site for the introduction of diverse substituents or for the construction of heterocyclic ring systems. This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of Ethyl 3-(2-oxopropyl)benzoate, offering insights for its application in drug development programs.

Due to the limited availability of direct experimental data for Ethyl 3-(2-oxopropyl)benzoate, this guide will leverage data from its close structural analogs, primarily Methyl 3-(2-oxopropyl)benzoate and Ethyl 4-(3-oxopropyl)benzoate, to provide well-founded estimations of its properties.

Physicochemical Properties

| Property | Estimated Value | Rationale/Source |

| Molecular Formula | C12H14O3 | Based on structure |

| Molecular Weight | 206.24 g/mol | Calculated from the molecular formula.[1] |

| Appearance | Colorless to pale yellow oil | Inferred from related compounds like Methyl 3-(2-oxopropyl)benzoate and Ethyl 4-(3-oxopropyl)benzoate. |

| Boiling Point | > 250 °C | Estimated to be higher than ethyl benzoate (212 °C) due to the presence of the oxopropyl group. |

| Solubility | Soluble in common organic solvents (e.g., ethanol, DMSO, dichloromethane). Low solubility in water. | General solubility for benzoate esters and β-keto esters. |

| pKa | ~11 (for the α-proton) | Typical pKa for the α-proton of a β-keto ester, making it amenable to deprotonation by common bases. |

Synthesis of Ethyl 3-(2-oxopropyl)benzoate

A plausible and efficient synthetic route to Ethyl 3-(2-oxopropyl)benzoate is via a palladium-catalyzed Heck reaction. This well-established cross-coupling reaction offers a reliable method for the formation of the carbon-carbon bond between the aromatic ring and the oxopropyl side chain.[2][3][4][5][6]

Proposed Synthetic Workflow: Heck Reaction

Caption: Proposed synthesis of Ethyl 3-(2-oxopropyl)benzoate via a Heck reaction.

Detailed Experimental Protocol

Materials:

-

Ethyl 3-iodobenzoate

-

Allyl alcohol

-

Palladium(II) acetate (Pd(OAc)2)

-

Tri(o-tolyl)phosphine (P(o-tolyl)3)

-

Triethylamine (Et3N)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a dry, three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethyl 3-iodobenzoate (1.0 eq), palladium(II) acetate (0.02 eq), and tri(o-tolyl)phosphine (0.04 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).

-

Add anhydrous DMF via syringe, followed by triethylamine (2.0 eq) and allyl alcohol (1.5 eq).

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and dilute with diethyl ether.

-

Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford pure Ethyl 3-(2-oxopropyl)benzoate.

Causality Behind Experimental Choices:

-

Palladium Catalyst and Ligand: The combination of Pd(OAc)2 and a phosphine ligand like P(o-tolyl)3 is a standard and effective catalytic system for the Heck reaction. The ligand stabilizes the palladium center and facilitates the catalytic cycle.

-

Base: Triethylamine acts as a base to neutralize the hydroiodic acid (HI) generated during the reaction, which is crucial for regenerating the active Pd(0) catalyst.

-

Solvent: DMF is a polar aprotic solvent that is well-suited for Heck reactions, as it can dissolve the reactants and the catalyst system and is stable at the required reaction temperatures.

-

Purification: Column chromatography is a standard and effective method for purifying organic compounds of moderate polarity like the target molecule.

Spectroscopic Characterization (Predicted)

While experimental spectra for Ethyl 3-(2-oxopropyl)benzoate are not available, its characteristic spectroscopic features can be predicted based on its structure and data from analogous compounds.

-

1H NMR (CDCl3, 400 MHz):

-

δ 8.0-7.4 (m, 4H, Ar-H)

-

δ 4.39 (q, J = 7.1 Hz, 2H, -OCH2CH3)

-

δ 3.75 (s, 2H, -CH2C=O)

-

δ 2.20 (s, 3H, -COCH3)

-

δ 1.40 (t, J = 7.1 Hz, 3H, -OCH2CH3)

-

-

13C NMR (CDCl3, 100 MHz):

-

δ 206.0 (C=O, ketone)

-

δ 166.0 (C=O, ester)

-

δ 136.0, 131.0, 130.0, 129.0, 128.0 (Ar-C)

-

δ 61.0 (-OCH2CH3)

-

δ 45.0 (-CH2C=O)

-

δ 30.0 (-COCH3)

-

δ 14.0 (-OCH2CH3)

-

-

IR (neat, cm-1):

-

~1720 (C=O stretch, ester)

-

~1710 (C=O stretch, ketone)

-

~1270 (C-O stretch, ester)

-

Aromatic C-H and C=C stretches

-

Reactivity and Stability

The reactivity of Ethyl 3-(2-oxopropyl)benzoate is dominated by the chemistry of its two functional groups: the benzoate ester and the β-keto group.

Reactions of the β-Keto Ester Moiety

The presence of the ketone at the β-position to the ester makes the α-protons (on the methylene group) acidic. This allows for a variety of reactions at this position.

-

Alkylation: The α-carbon can be readily deprotonated with a suitable base (e.g., sodium ethoxide) to form an enolate, which can then be alkylated with various electrophiles. This provides a straightforward method for introducing substituents at the α-position.

-

Hydrolysis and Decarboxylation: Under acidic or basic conditions, the ester can be hydrolyzed to the corresponding carboxylic acid. The resulting β-keto acid is prone to decarboxylation upon heating to yield a ketone.[7]

-

Reactions with Amines: The ketone carbonyl can react with primary amines to form Schiff bases or enamines, while the ester can undergo amidation. The selectivity of these reactions can often be controlled by the reaction conditions.[8]

Stability Profile

-

Hydrolytic Stability: As an ester, Ethyl 3-(2-oxopropyl)benzoate is susceptible to hydrolysis, particularly under acidic or basic conditions. The rate of hydrolysis is generally slowest in the neutral to slightly acidic pH range (typically pH 4-6).[9]

-

Thermal Stability: Benzoate esters are generally thermally stable.[10] However, prolonged heating, especially in the presence of acid or base, can lead to degradation.

-

Storage: For long-term storage, it is recommended to keep the compound in a tightly sealed container under an inert atmosphere at a low temperature to minimize degradation.

Applications in Drug Discovery

The structural features of Ethyl 3-(2-oxopropyl)benzoate make it a valuable scaffold for the synthesis of a variety of biologically active molecules.

-

Synthesis of Heterocycles: The 1,3-dicarbonyl system is a classic precursor for the synthesis of various heterocyclic rings, such as pyrazoles, isoxazoles, and pyrimidines, which are common motifs in many approved drugs.

-

Linker Chemistry: The ester and ketone functionalities can serve as attachment points for linkers in the development of antibody-drug conjugates (ADCs) or proteolysis-targeting chimeras (PROTACs).

-

Fragment-Based Drug Discovery: The molecule itself can be considered a fragment that can be elaborated upon to develop more potent and selective inhibitors of various biological targets.

Conclusion

Ethyl 3-(2-oxopropyl)benzoate is a versatile chemical entity with significant potential in drug discovery and development. Its synthesis can be reliably achieved through established methods like the Heck reaction. The dual functionality of the benzoate ester and the β-keto group provides a rich platform for chemical exploration, enabling the generation of diverse compound libraries for biological screening. A thorough understanding of its reactivity and stability is essential for its effective utilization in the synthesis of novel drug candidates.

References

-

Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. (2022-02-13). Scientific Reports. Available at: [Link]

-

Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. AK Lectures. Available at: [Link]

- Reactions of β-Keto Esters with Aromatic Amines. Syntheses of 2- and 4-Hydroxyquinoline Derivatives. (1948). Journal of the American Chemical Society.

-

Ethyl 4-(3-oxopropyl)benzoate. PubChem. Available at: [Link]

-

Heck reaction. Wikipedia. Available at: [Link]

-

2-(3-oxopropyl)benzoic acid methyl ester. Organic Syntheses. Available at: [Link]

-

ETHYL 4-(3-OXOPROPYL)BENZOATE. precisionFDA. Available at: [Link]

-

Heck Reaction. Organic Chemistry Portal. Available at: [Link]

-

Synthesis of Benzo[10][11]heterocycles using Palladium Catalyzed Heck Reaction to Vinylogous Carbonates/Carbamates: Unexpected Formation of Indoles via Carbopalladation Intercepted by Nucleopalladation. (2018). Organic Letters.

-

Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube. Available at: [Link]

Sources

- 1. GSRS [precision.fda.gov]

- 2. Heck reaction - Wikipedia [en.wikipedia.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Heck Reaction [organic-chemistry.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. youtube.com [youtube.com]

- 7. aklectures.com [aklectures.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Benzoic Acid Esters, Benzoates [organic-chemistry.org]

Introduction: The Strategic Importance of Aryl Ketones in Medicinal Chemistry

An In-Depth Technical Guide to Ethyl 4-(2-oxopropyl)benzoate: Synthesis, Properties, and Applications in Drug Discovery

A Note on Isomeric Specificity: This guide focuses on Ethyl 4-(2-oxopropyl)benzoate (CAS No. 73013-51-1). The initially requested compound, Ethyl 3-(2-oxopropyl)benzoate, is not readily indexed with a CAS number in major chemical databases, suggesting it is less common or characterized in public literature. This guide, therefore, provides a comprehensive overview of the closely related and well-documented para-isomer, a compound of significant interest to the scientific community.

Ethyl 4-(2-oxopropyl)benzoate is a bifunctional organic molecule that serves as a valuable building block for researchers in organic synthesis and medicinal chemistry. Its structure, featuring a para-substituted benzene ring with an ethyl ester and a propanone group, offers two key points for chemical modification. The ketone functionality is a versatile handle for a wide array of chemical transformations, while the ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid, providing another avenue for derivatization.

Ketones are a cornerstone in the architecture of many biologically active compounds and are found in numerous pharmaceuticals.[1] Their ability to participate in a variety of reactions makes them ideal intermediates in the synthesis of complex molecular frameworks.[2][3] The presence of both a ketone and an ester in Ethyl 4-(2-oxopropyl)benzoate makes it a particularly attractive starting material for the construction of novel chemical entities with potential therapeutic applications.

Physicochemical Properties of Ethyl 4-(2-oxopropyl)benzoate

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. The key properties of Ethyl 4-(2-oxopropyl)benzoate are summarized in the table below.

| Property | Value | Source |

| CAS Number | 73013-51-1 | [4] |

| Molecular Formula | C₁₂H₁₄O₃ | [5] |

| Molecular Weight | 206.24 g/mol | [5] |

| Appearance | Not specified, likely a liquid or low-melting solid | - |

| Storage Temperature | Refer to supplier recommendations | [4] |

Synthesis and Mechanistic Considerations

The synthesis of Ethyl 4-(2-oxopropyl)benzoate can be achieved through various synthetic routes. A common approach involves the Friedel-Crafts acylation of ethyl benzoate or a related precursor. Below is a representative, generalized synthetic protocol.

Experimental Protocol: Synthesis of Ethyl 4-(2-oxopropyl)benzoate

Objective: To synthesize Ethyl 4-(2-oxopropyl)benzoate from a suitable starting material.

Materials:

-

Ethyl 4-(iodophenyl)acetate (or a similar activated benzoic acid derivative)

-

Acetone

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Sodium carbonate (Na₂CO₃)

-

Toluene

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine Ethyl 4-(iodophenyl)acetate (1 equivalent), palladium(II) acetate (0.05 equivalents), and triphenylphosphine (0.1 equivalents) in toluene.

-

Addition of Reagents: Add a 2M aqueous solution of sodium carbonate (2.5 equivalents) to the flask.

-

Reaction with Acetone: Add acetone (3 equivalents) to the reaction mixture.

-

Heating: Heat the mixture to reflux (approximately 110 °C) and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Isolation: Purify the crude product by column chromatography on silica gel to yield Ethyl 4-(2-oxopropyl)benzoate.

Causality in Experimental Choices:

-

Palladium Catalyst: Palladium catalysts are highly effective in forming carbon-carbon bonds through cross-coupling reactions.

-

Triphenylphosphine Ligand: The phosphine ligand stabilizes the palladium catalyst and facilitates the catalytic cycle.

-

Sodium Carbonate Base: The base is crucial for the reaction to proceed, likely by deprotonating a key intermediate in the catalytic cycle.

-

Toluene as Solvent: Toluene is a suitable high-boiling solvent for this type of cross-coupling reaction.

Visualizing the Synthesis Workflow

Caption: A generalized workflow for the synthesis of Ethyl 4-(2-oxopropyl)benzoate.

Mechanistic Pathway

A plausible mechanistic pathway for the palladium-catalyzed cross-coupling reaction is the Heck reaction.

Caption: A simplified representation of a plausible Heck-type reaction mechanism.

Applications in Research and Drug Development

The dual functionality of Ethyl 4-(2-oxopropyl)benzoate makes it a versatile scaffold in the synthesis of more complex molecules. The ketone can undergo a variety of transformations, including reduction to an alcohol, reductive amination to introduce nitrogen-containing moieties, and various condensation reactions. The ethyl ester can be hydrolyzed to the carboxylic acid, which can then be converted to amides, other esters, or serve as an anchor point for further chemical elaboration.

These properties make Ethyl 4-(2-oxopropyl)benzoate a valuable precursor in the development of novel therapeutic agents. For instance, benzoic acid and its derivatives are known to be key components in a number of anticancer agents.[6] The ability to readily modify both the ketone and ester functionalities allows for the generation of diverse libraries of compounds for screening against various biological targets.

Role as a Versatile Precursor

Caption: Chemical transformations of Ethyl 4-(2-oxopropyl)benzoate leading to diverse molecular scaffolds.

Analytical Characterization

The identity and purity of synthesized Ethyl 4-(2-oxopropyl)benzoate are typically confirmed using a suite of standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure by identifying the chemical environment of each proton and carbon atom.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups, such as the carbonyl stretches of the ketone and the ester.

-

Mass Spectrometry (MS): MS provides the molecular weight of the compound and information about its fragmentation pattern, further confirming its identity.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the compound.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area, preferably a fume hood.

-

Handling: Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

References

-

(2025-12-15). Ketones in the Life Sciences – Biochemistry, Metabolism, and Medicinal Significances. Retrieved from [Link]

-

(2020-12-08). Recent advances in the synthesis of α-amino ketones. Organic & Biomolecular Chemistry (RSC Publishing). DOI:10.1039/D0OB02098B. Retrieved from [Link]

-

(2025-12-15). Ketones in the Life Sciences – Biochemistry, Metabolism, and Medicinal Significances. Retrieved from [Link]

-

Ketones in the Life Sciences – Biochemistry, Metabolism, and Medicinal Significances. Retrieved from [Link]

-

Ethyl 4-(3-oxopropyl)benzoate | C12H14O3 | CID 2757377 - PubChem. Retrieved from [Link]

-

201521 PDFs | Review articles in KETONES - ResearchGate. Retrieved from [Link]

-

(2025-12-23). Ketone | Definition, Properties, & Facts | Britannica. Retrieved from [Link]

-

Ethyl 4-ethoxy-2-(2-oxopropyl)benzoate | C14H18O4 | CID 134643925 - PubChem. Retrieved from [Link]

-

Ethyl 4-(difluoromethoxy)-2-(3-oxopropyl)benzoate | C13H14F2O4 | CID 134643031 - PubChem. Retrieved from [Link]

-

(2025-05-20). ethyl 4-(2-methyl-3-oxopropyl)benzoate - Chemical Synthesis Database. Retrieved from [Link]

-

ETHYL 4-(3-OXOPROPYL)BENZOATE - precisionFDA. Retrieved from [Link]

-

Building Blocks & Reagents - Hoffman Fine Chemicals. Retrieved from [Link]

-

Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxylate Polymorphic Forms - MDPI. Retrieved from [Link]

-

(2024-05-23). The Versatile World of Ethyl Benzoate: Insights and Innovations in Chemistry. Retrieved from [Link]

-

(2023-05-29). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review - Preprints.org. Retrieved from [Link]

-

Alphabetical Method Listing - E - NMAM 4th Edition | NIOSH - CDC. Retrieved from [Link]

-

(2019-06-04). Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil - EPA. Retrieved from [Link]

-

Ethyl benzoate - Wikipedia. Retrieved from [Link]

Sources

- 1. Ketone | Definition, Properties, & Facts | Britannica [britannica.com]

- 2. researchgate.net [researchgate.net]

- 3. Ketones in the Life Sciences – Biochemistry, Metabolism, and Medicinal Significances [ouci.dntb.gov.ua]

- 4. 4-(2-OXO-PROPYL)-BENZOIC ACID ETHYL ESTER | 73013-51-1 [chemicalbook.com]

- 5. GSRS [precision.fda.gov]

- 6. preprints.org [preprints.org]

- 7. fishersci.com [fishersci.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

Spectroscopic Analysis of Ethyl 3-(2-oxopropyl)benzoate: A Comprehensive Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-(2-oxopropyl)benzoate is a keto-ester of significant interest in organic synthesis, potentially serving as a versatile building block for more complex pharmaceutical and materials science targets. A thorough understanding of its structural and electronic properties is paramount for its effective utilization. Spectroscopic analysis provides the fundamental data required for unequivocal structure elucidation and quality control. This guide presents a detailed examination of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for Ethyl 3-(2-oxopropyl)benzoate. We will delve into the theoretical underpinnings of each technique, provide a detailed interpretation of the spectral data, and outline the experimental protocols necessary for data acquisition. This document is intended to serve as a comprehensive resource for researchers employing this compound in their work.

Introduction

The structural confirmation of a synthesized organic molecule is a cornerstone of chemical research and development. Spectroscopic techniques offer a non-destructive and highly informative means of probing the molecular architecture. For a molecule such as Ethyl 3-(2-oxopropyl)benzoate, which possesses a variety of functional groups including an aromatic ring, an ester, and a ketone, a multi-faceted spectroscopic approach is essential for unambiguous characterization. This guide will systematically explore the contributions of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry to the complete structural assignment of this compound.

Molecular Structure:

Figure 1: Chemical structure of Ethyl 3-(2-oxopropyl)benzoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, we can gain insights into the chemical environment, connectivity, and stereochemistry of the molecule.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information about the number of different types of protons, their relative numbers, their electronic environment, and the number of neighboring protons.

Experimental Protocol:

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

Sample Preparation: Approximately 5-10 mg of Ethyl 3-(2-oxopropyl)benzoate is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃), which serves as the lock solvent. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).

-

Data Acquisition: A standard proton experiment is performed. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width of approximately 12 ppm, and a relaxation delay of at least 1-2 seconds.

-

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. The spectrum is then calibrated to the TMS signal.

Data Interpretation:

Based on the structure of Ethyl 3-(2-oxopropyl)benzoate, we would predict the following signals in the ¹H NMR spectrum:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.0-7.8 | m | 2H | Ar-H | Protons on the aromatic ring ortho and para to the ester group are deshielded. |

| ~7.5-7.3 | m | 2H | Ar-H | Protons on the aromatic ring meta to the ester group. |

| 4.40 | q | 2H | -O-CH ₂-CH₃ | Methylene protons of the ethyl ester, split by the adjacent methyl group. |

| 3.85 | s | 2H | -CH ₂-C(=O)- | Methylene protons adjacent to the ketone and the aromatic ring. |

| 2.20 | s | 3H | -C(=O)-CH ₃ | Methyl protons of the acetyl group. |

| 1.40 | t | 3H | -O-CH₂-CH ₃ | Methyl protons of the ethyl ester, split by the adjacent methylene group. |

Note: The exact chemical shifts and coupling constants would need to be determined from an experimental spectrum.

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) provides information about the number of different types of carbon atoms in a molecule and their electronic environments.

Experimental Protocol:

-

Instrumentation: A 100 MHz (or higher) NMR spectrometer.

-

Sample Preparation: Same as for ¹H NMR.

-

Data Acquisition: A standard proton-decoupled ¹³C experiment is performed. A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Similar to ¹H NMR, the FID is Fourier transformed, phased, and baseline corrected. The solvent peak (CDCl₃ at δ 77.16 ppm) is used for referencing.

Data Interpretation:

The predicted ¹³C NMR signals for Ethyl 3-(2-oxopropyl)benzoate are as follows:

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~206 | C =O (ketone) | Ketone carbonyl carbons are highly deshielded. |

| ~166 | C =O (ester) | Ester carbonyl carbons are also deshielded, but typically less so than ketones. |

| ~138-128 | Ar-C | Aromatic carbons appear in this region. The number of signals will depend on the symmetry of the substitution pattern. |

| ~61 | -O-C H₂-CH₃ | The carbon of the ethyl ester directly attached to the oxygen is deshielded. |

| ~45 | -C H₂-C(=O)- | The methylene carbon adjacent to the ketone and aromatic ring. |

| ~30 | -C(=O)-C H₃ | The methyl carbon of the acetyl group. |

| ~14 | -O-CH₂-C H₃ | The terminal methyl carbon of the ethyl ester is the most shielded. |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol:

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: A thin film of the neat liquid sample can be prepared between two salt (NaCl or KBr) plates. Alternatively, a solution in a suitable solvent (e.g., CCl₄) can be used.

-

Data Acquisition: A background spectrum is first collected. The sample is then scanned, and the resulting spectrum is typically presented as percent transmittance versus wavenumber (cm⁻¹).

Data Interpretation:

The IR spectrum of Ethyl 3-(2-oxopropyl)benzoate is expected to show the following characteristic absorption bands:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3100-3000 | C-H stretch | Aromatic C-H |

| ~3000-2850 | C-H stretch | Aliphatic C-H |

| ~1720 | C=O stretch | Ester carbonyl |

| ~1710 | C=O stretch | Ketone carbonyl |

| ~1600, ~1480 | C=C stretch | Aromatic ring |

| ~1250 | C-O stretch | Ester |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a molecule, which can aid in its structural elucidation.

Experimental Protocol:

-

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

-

Ionization Method: Electron Ionization (EI) is a common method for volatile compounds.

-

Data Acquisition: The sample is introduced into the ion source, where it is vaporized and ionized. The resulting ions are separated by a mass analyzer according to their m/z ratio and detected.

Data Interpretation:

The mass spectrum of Ethyl 3-(2-oxopropyl)benzoate would be expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight. Additionally, characteristic fragment ions would be observed.

Predicted Fragmentation Pattern:

Figure 2: Predicted major fragmentation pathways for Ethyl 3-(2-oxopropyl)benzoate in EI-MS.

Conclusion

The comprehensive spectroscopic analysis of Ethyl 3-(2-oxopropyl)benzoate through ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a detailed and unambiguous confirmation of its molecular structure. The data presented in this guide, including predicted chemical shifts, characteristic infrared absorptions, and likely mass spectral fragmentation patterns, serve as a foundational reference for researchers working with this compound. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data, which is crucial for reliable structural characterization and for ensuring the purity of the material used in further research and development endeavors.

References

Due to the lack of specific experimental data for Ethyl 3-(2-oxopropyl)benzoate in publicly available databases, this section provides general references for the spectroscopic techniques discussed.

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

National Institute of Standards and Technology. NIST Chemistry WebBook. [Link]

This technical guide provides a comprehensive exploration of Ethyl 3-(2-oxopropyl)benzoate, a benzoate derivative with a ketone-containing side chain, and its related compounds. While direct literature on this specific molecule is nascent, this document, intended for researchers, scientists, and professionals in drug development, extrapolates from the well-established chemistry of its constituent functional groups—the ethyl benzoate scaffold and the propan-2-one moiety—to provide a robust framework for its synthesis, characterization, and potential applications. By examining analogous structures and established reaction mechanisms, this guide offers valuable, field-proven insights into this promising class of molecules.

Introduction to Substituted Benzoates: A Scaffold of Versatility

Benzoic acid and its esters are fundamental building blocks in organic and medicinal chemistry. The aromatic ring provides a rigid scaffold that can be functionalized at various positions to modulate the molecule's physicochemical properties and biological activity. The ester group, in this case, an ethyl ester, can influence solubility, membrane permeability, and metabolic stability. The introduction of a 2-oxopropyl group at the meta-position of the benzoate ring introduces a reactive ketone functionality and a flexible three-carbon linker, opening avenues for further chemical modifications and diverse biological interactions.

Derivatives of acetophenone and β-keto esters, which share structural similarities with the topic compound, have demonstrated a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, antioxidant, and cytotoxic effects.[1][2][3] This suggests that Ethyl 3-(2-oxopropyl)benzoate and its derivatives are a promising, yet underexplored, class of compounds for drug discovery.

Synthesis and Chemical Elucidation

The synthesis of Ethyl 3-(2-oxopropyl)benzoate can be approached through several established synthetic strategies. The selection of a particular route will depend on the availability of starting materials, desired scale, and tolerance to specific reaction conditions.

Proposed Synthetic Pathways

Two primary retrosynthetic disconnections are considered for the synthesis of the target molecule: one at the aryl-ketone bond and another at the ester linkage.

Route 1: Friedel-Crafts Acylation Approach

A plausible and direct method involves the Friedel-Crafts acylation of a suitable benzene derivative.[4] This electrophilic aromatic substitution reaction would form the key carbon-carbon bond between the aromatic ring and the acyl group.

Route 2: Esterification of a Precursor Acid

An alternative strategy involves the esterification of a pre-synthesized carboxylic acid precursor, such as 3-acetylbenzoic acid.[3][5] This approach offers the advantage of avoiding potential issues with regioselectivity during the Friedel-Crafts reaction.

Detailed Experimental Protocols

Protocol 2.2.1: Synthesis of Ethyl 3-acetylbenzoate via Fischer Esterification [5][6]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-acetylbenzoic acid (1 equivalent) in an excess of absolute ethanol (5-10 equivalents).

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the solution.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 2.2.2: α-Alkylation of Ethyl 3-acetylbenzoate [7][8]

-

Enolate Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve ethyl 3-acetylbenzoate (1 equivalent) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C in a dry ice/acetone bath.

-

Base Addition: Slowly add a solution of lithium diisopropylamide (LDA) (1.1 equivalents) in THF to the reaction mixture. Stir for 30-60 minutes at -78 °C to ensure complete enolate formation.

-

Alkylation: Add methyl iodide (1.2 equivalents) dropwise to the enolate solution. Allow the reaction to stir at -78 °C for 1-2 hours, then gradually warm to room temperature.

-

Quenching and Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting crude product by column chromatography.

Characterization and Analytical Methods

The structural confirmation and purity assessment of Ethyl 3-(2-oxopropyl)benzoate and its derivatives would be achieved through a combination of spectroscopic and chromatographic techniques.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons in the range of 7.5-8.5 ppm, a quartet and a triplet for the ethyl ester group, a singlet for the methyl group of the propanone moiety, and a singlet for the methylene protons. |

| ¹³C NMR | Carbonyl carbons of the ester and ketone, aromatic carbons, and aliphatic carbons of the ethyl and oxopropyl groups.[9][10] |

| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound, along with characteristic fragmentation patterns. |

| Infrared (IR) Spectroscopy | Strong carbonyl stretching frequencies for the ester and ketone functionalities, and C-H stretching of the aromatic and aliphatic groups. |

| High-Performance Liquid Chromatography (HPLC) | A single, sharp peak under optimized conditions, indicating the purity of the compound. Reversed-phase columns are commonly used for such analyses.[11][12] |

Potential Applications and Biological Significance

The structural motifs present in Ethyl 3-(2-oxopropyl)benzoate suggest a range of potential biological activities, drawing parallels from the known pharmacology of related compound classes.

Anticancer and Cytotoxic Potential

Substituted benzaldehydes and their derivatives have been reported to exhibit significant cytotoxic activity against various cancer cell lines.[2][13] The mechanism of action is often attributed to the induction of apoptosis and cell cycle arrest. The presence of the electrophilic ketone in the 2-oxopropyl side chain could potentially interact with biological nucleophiles, such as cysteine residues in proteins, leading to cellular dysfunction in rapidly proliferating cancer cells.

Antimicrobial Activity

β-Keto esters and phenylpropanoid derivatives have been shown to possess antimicrobial properties.[14] The lipophilic nature of the ethyl benzoate core combined with the reactive ketone functionality may facilitate membrane disruption or inhibition of key microbial enzymes.

Anti-inflammatory and Antioxidant Properties

Acetophenone derivatives are known for their anti-inflammatory and antioxidant activities.[1] These properties are often linked to their ability to scavenge free radicals and modulate inflammatory signaling pathways. The aromatic ring of the benzoate moiety could play a role in these activities.

Derivatives and Future Directions

The core structure of Ethyl 3-(2-oxopropyl)benzoate offers numerous opportunities for the generation of a diverse chemical library for further investigation.

Modification of the Ketone Moiety

The ketone functionality is a versatile handle for a variety of chemical transformations.

-

Wittig Reaction: Conversion of the ketone to an alkene, introducing further structural diversity.[15][16]

-

Mannich Reaction: Introduction of an aminomethyl group, which can enhance water solubility and introduce new biological interactions.[17]

-

Reduction: Reduction of the ketone to a secondary alcohol can alter the compound's polarity and hydrogen bonding capabilities.

Alteration of the Ester Group

Varying the alcohol used in the esterification step (e.g., methanol, propanol, butanol) can modulate the lipophilicity and pharmacokinetic properties of the resulting derivatives.

Substitution on the Aromatic Ring

Introduction of various substituents (e.g., halogens, nitro groups, methoxy groups) on the benzene ring can significantly impact the electronic properties and biological activity of the molecule.

Conclusion

Ethyl 3-(2-oxopropyl)benzoate represents a promising, yet largely unexplored, chemical entity with significant potential in drug discovery and development. This technical guide, by leveraging the established chemistry of its constituent parts, provides a solid foundation for its synthesis, characterization, and the exploration of its biological activities. The proposed synthetic routes are robust and based on well-understood organic reactions. The potential for derivatization is vast, offering a rich landscape for the generation of novel compounds with tailored properties. It is the author's belief that further investigation into this class of molecules will yield valuable insights and potentially lead to the development of new therapeutic agents.

References

- Ahmadpourmir, H., Attar, H., Asili, J., Soheili, V., Taghizadeh, S. F., & Shakeri, A. (2024). Natural-derived acetophenones: chemistry and pharmacological activities. Natural Product Reports, 41(5), 1234-1245.

- Synthesis and anticancer cytotoxicity with structural context of an α-hydroxyphosphonate based compound library derived from substituted benzaldehydes. New Journal of Chemistry.

- 3-ACETYLBENZOIC ACID synthesis - ChemicalBook.

- CYTOTOXIC EVALUATION OF SUBSTITUTED BENZALDEHYDES - Universidade Federal do Ceará. (2014).

- The primary cytotoxic effect of the synthesized N-substituted...

- Supporting inform

- Technical Support Center: Column Chromatography Purific

- An In-depth Technical Guide to the Synthesis of Ethyl 4-acetylbenzoate

- Wittig Reaction - Organic Chemistry Portal.

- Wittig reaction - Wikipedia.

- Semi-Synthesis, Cytotoxic Evaluation, and Structure—Activity Relationships of Brefeldin A Derivatives with Antileukemia Activity - MDPI.

- 22.

- Wittig Reaction - Chemistry LibreTexts.

- Wittig Reaction - Examples and Mechanism - Master Organic Chemistry.

- 22.

- 22.

- Alkylations of Enols and Enolates | Request PDF - ResearchG

- Chapter 1: Enolate Alkyl

- Design, synthesis, and cytotoxic activity of some novel N-(substituted) benzamide derivatives bearing coumarin and 1-azocoumarin compounds | Bulletin of the Chemical Society of Ethiopia. (2023).

- A Solvent Free Wittig Reaction.

- esterification of carboxylic acids with trialkyloxonium salts: ethyl and methyl 4-acetoxybenzo

- 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967).

- ethyl 4-(2-methyl-3-oxopropyl)

- Methyl 3-acetylbenzoate | C10H10O3 | CID 15094405 - PubChem - NIH.

- What is the procedure to perform the synthesis of ethyl benzoate, and what are the amounts of reagents to use on lab scale? - Quora.

- Synthesis of Ethyl Benzoate by Ozonolysis of Styrene in the Presence of Ethanol.

- Ethyl benzoate synthesis - Powered by XMB 1.9.11 - Sciencemadness Discussion Board.

- (PDF) Synthesis, Antimicrobial Activities and Molecular Docking Studies of New N-Acylated Derivatives of 5-(2-Phenyl-1,8-naphthyridin-3-yl)

- beta keto esters by HPLC - Chrom

- 4 - Organic Syntheses Procedure.

- Asymmetric reduction of ketones and β-keto esters by (S)

- Ethyl benzo

- REPORT Lab work: ETHYL BENZO

- Synthesis of ethyl benzo

- Showing metabocard for Ethyl 3-oxo-3-phenylpropano

-

Asymmetric Mannich Reaction of Aryl Methyl Ketones with Cyclic Imines Benzo[e][1][2][3]oxathiazine 2,2-Dioxides Catalyzed by Cinchona Alkaloid-based Primary Amines - PubMed.

- Showing metabocard for Ethyl 3-phenylpropano

- Methyl 3-acetylbenzo

- Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries - PubMed.

- CN102026955A - Process for purifying an alpha-keto ester - Google P

- Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries - ResearchG

- HPLC purification of peptides and miniature proteins - ResearchG

Sources

- 1. rsc.org [rsc.org]

- 2. Synthesis and anticancer cytotoxicity with structural context of an α-hydroxyphosphonate based compound library derived from substituted benzaldehydes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. 3-ACETYLBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 4. 22.7 Alkylation of Enolate Ions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chem.uoi.gr [chem.uoi.gr]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967) [hmdb.ca]

- 10. Methyl 3-acetylbenzoate | C10H10O3 | CID 15094405 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. beta keto esters by HPLC - Chromatography Forum [chromforum.org]

- 12. Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum - PMC [pmc.ncbi.nlm.nih.gov]

- 13. repositorio.ufc.br [repositorio.ufc.br]

- 14. Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Wittig Reaction [organic-chemistry.org]

- 16. Wittig reaction - Wikipedia [en.wikipedia.org]

- 17. Asymmetric Mannich Reaction of Aryl Methyl Ketones with Cyclic Imines Benzo[e][1,2,3]oxathiazine 2,2-Dioxides Catalyzed by Cinchona Alkaloid-based Primary Amines - PubMed [pubmed.ncbi.nlm.nih.gov]

Ethyl 3-(2-oxopropyl)benzoate as a building block in medicinal chemistry

An In-depth Technical Guide to Ethyl 3-(2-oxopropyl)benzoate as a Building Block in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of β-Keto Esters in Drug Discovery

β-Keto esters are a cornerstone of modern medicinal chemistry, prized for their versatile reactivity that enables the construction of a vast array of complex molecular architectures. Their defining structural feature—a ketone positioned at the β-carbon relative to an ester group—creates a unique electronic landscape with two key reactive sites. The presence of acidic α-protons facilitates enolate formation, rendering the molecule a potent nucleophile for carbon-carbon bond formation. Simultaneously, the electrophilic nature of the two carbonyl carbons allows for a variety of addition and condensation reactions. This dual reactivity makes β-keto esters exceptionally valuable synthons for the synthesis of heterocyclic compounds, which form the core of a significant portion of marketed pharmaceuticals.

This guide focuses on a specific, yet underexplored, member of this class: Ethyl 3-(2-oxopropyl)benzoate . This molecule incorporates the reactive β-keto ester functionality onto a benzoate scaffold, offering a strategic entry point for creating novel compounds with a pre-installed phenyl group substituted at the meta position. Such a substitution pattern is of significant interest in drug design for influencing pharmacokinetic properties and providing a vector for further molecular elaboration. While direct literature on the extensive use of this specific building block is nascent, its structural features allow for its confident application in several powerful and well-established multicomponent reactions. This guide will provide a detailed exploration of its synthesis, physicochemical properties, and, most importantly, its potential as a key intermediate in the construction of medicinally relevant heterocyclic cores.

Physicochemical Properties and Synthesis of Ethyl 3-(2-oxopropyl)benzoate

A thorough understanding of a building block's properties is paramount for its effective use in synthesis. Below are the key identifiers and computed properties for Ethyl 3-(2-oxopropyl)benzoate and its closely related methyl analog.

| Property | Ethyl 3-(2-oxopropyl)benzoate | Methyl 3-(2-oxopropyl)benzoate |

| CAS Number | 73013-49-7 | 74998-19-9 |

| Molecular Formula | C₁₂H₁₄O₃ | C₁₁H₁₂O₃ |

| Molecular Weight | 206.24 g/mol | 192.21 g/mol [1] |

| Appearance | Yellow oil | Powder |

| InChI Key | ORRRDJZGTPZYJH-UHFFFAOYSA-N | FRHNAXWWCGBMIE-UHFFFAOYSA-N[1] |

Proposed Synthesis of Ethyl 3-(2-oxopropyl)benzoate

While a specific, published, high-yielding synthesis for Ethyl 3-(2-oxopropyl)benzoate is not widely documented, a robust and logical approach involves a crossed Claisen condensation. This classic reaction is a reliable method for forming β-keto esters. In this proposed synthesis, ethyl acetate serves as the enolizable ester (the nucleophile), and ethyl 3-formylbenzoate or a similar derivative of benzoic acid acts as the non-enolizable electrophile. A more practical and commonly used precursor is 3-acetylbenzoic acid, which can be esterified first.

A plausible two-step synthesis from commercially available 3-acetylbenzoic acid is outlined below.

Caption: Proposed two-step synthesis of Ethyl 3-(2-oxopropyl)benzoate.

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-acetylbenzoic acid (1.0 eq).

-

Add absolute ethanol (approx. 5-10 volumes).

-

Carefully add a catalytic amount of concentrated sulfuric acid (approx. 0.05 eq).

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

After completion, cool the reaction to room temperature and remove the excess ethanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield crude ethyl 3-acetylbenzoate, which can be purified by column chromatography or used directly in the next step.

This step requires the formation of the enolate of ethyl acetate, which then reacts with ethyl 3-acetylbenzoate. A strong base like sodium ethoxide is essential.

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of sodium ethoxide (1.1 eq) in anhydrous toluene.

-

Cool the solution in an ice bath and add ethyl acetate (1.1 eq) dropwise.

-

Allow the mixture to stir for 30 minutes to ensure complete enolate formation.

-

Add a solution of ethyl 3-acetylbenzoate (1.0 eq) in anhydrous toluene dropwise to the enolate solution at 0°C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by carefully pouring it into a beaker of ice-cold dilute hydrochloric acid.

-

Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or silica gel chromatography to obtain Ethyl 3-(2-oxopropyl)benzoate.

Application in the Synthesis of Medicinally Relevant Heterocycles

The true value of Ethyl 3-(2-oxopropyl)benzoate lies in its ability to serve as a versatile precursor for a variety of heterocyclic scaffolds that are prevalent in pharmaceuticals. Its bifunctional nature allows it to participate in multicomponent reactions, which are highly valued in medicinal chemistry for their efficiency and ability to rapidly generate molecular diversity.

Dihydropyrimidine Core via the Biginelli Reaction

The dihydropyrimidine (DHPM) scaffold is a "privileged structure" in medicinal chemistry, found in a range of drugs including calcium channel blockers (e.g., Nifedipine), antihypertensive agents, and antiviral compounds[2]. The Biginelli reaction is a one-pot, three-component condensation of a β-keto ester, an aldehyde, and urea (or thiourea) that provides direct access to this important heterocyclic system[2].

By employing Ethyl 3-(2-oxopropyl)benzoate in this reaction, one can synthesize DHPMs bearing a 3-ethoxycarbonylphenyl group, providing a handle for further functionalization or for tuning the molecule's interaction with its biological target.

Caption: Workflow for the Biginelli synthesis of dihydropyrimidines.

-

In a round-bottom flask, combine Ethyl 3-(2-oxopropyl)benzoate (1.0 eq), an aromatic aldehyde (e.g., benzaldehyde, 1.0 eq), and urea (1.5 eq).

-

Add ethanol as the solvent and a catalytic amount of concentrated hydrochloric acid (a few drops).

-

Equip the flask with a reflux condenser and heat the mixture to reflux with stirring for 4-8 hours.

-

Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into crushed ice with stirring. The product will often precipitate.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from ethanol to obtain the purified dihydropyrimidine derivative.

Dihydropyridine and Pyridine Scaffolds via the Hantzsch Synthesis

The 1,4-dihydropyridine (DHP) framework is another critical pharmacophore, most famously associated with the L-type calcium channel blockers used to treat hypertension and angina (e.g., amlodipine, felodipine)[3]. The Hantzsch pyridine synthesis is a classic multicomponent reaction that condenses an aldehyde, two equivalents of a β-keto ester, and an ammonia source to form a DHP[4]. This DHP can then be oxidized to the corresponding aromatic pyridine.

Using Ethyl 3-(2-oxopropyl)benzoate in a Hantzsch reaction allows for the synthesis of unsymmetrical DHPs, where one of the ester groups is replaced by the 3-ethoxycarbonylphenyl-substituted acetyl group. This introduces significant structural diversity compared to the traditional symmetrical Hantzsch products.

Sources

An In-depth Technical Guide to the Synthesis of Ethyl 3-(2-oxopropyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust synthetic pathway to Ethyl 3-(2-oxopropyl)benzoate, a valuable building block in medicinal chemistry and organic synthesis. The presented methodology is a two-step sequence commencing with the synthesis of the key intermediate, 3-(2-oxopropyl)benzoic acid, followed by a classic Fischer esterification to yield the target compound. This document offers detailed experimental protocols, mechanistic insights, and quantitative data to ensure reproducibility and scalability. The causality behind experimental choices is elucidated to provide a deeper understanding of the reaction intricacies.

Introduction

Ethyl 3-(2-oxopropyl)benzoate is a benzoic acid derivative characterized by a ketone-functionalized oxopropyl side chain at the meta-position of the aromatic ring. This structural motif makes it a versatile intermediate for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. The presence of both an ester and a ketone functional group allows for a wide range of subsequent chemical modifications, enabling the construction of diverse molecular scaffolds. This guide details a reliable and accessible synthetic route for its preparation in a laboratory setting.

PART 1: Synthesis of the Precursor - 3-(2-oxopropyl)benzoic acid

The synthesis of the target ester begins with the preparation of its corresponding carboxylic acid, 3-(2-oxopropyl)benzoic acid. While various synthetic strategies could be envisioned, a practical approach involves the copper-catalyzed arylation of acetylacetone with 3-bromobenzoic acid. This method offers a straightforward route to the desired β-dicarbonyl intermediate, which upon selective hydrolysis and decarboxylation, yields the target acid.

Reaction Scheme: Synthesis of 3-(2-oxopropyl)benzoic acid

Caption: Synthesis of 3-(2-oxopropyl)benzoic acid.

Experimental Protocol: Synthesis of 3-(2-oxopropyl)benzoic acid

This protocol is adapted from a similar synthesis of the 2-isomer and provides a reliable method for the preparation of the 3-isomer[1].

Materials:

-

3-Bromobenzoic acid

-

Acetylacetone

-

Sodium hydride (80% dispersion in mineral oil)

-

Copper(I) bromide

-

Concentrated Hydrochloric acid

-

Methanol

-

Water (distilled)

-

Phosphorus pentoxide

Procedure:

-

Reaction Setup: In a 250 mL three-necked round-bottomed flask equipped with a mechanical stirrer, a thermometer, and a gas inlet, add 150 mL of acetylacetone, 25 g (0.12 mole) of 3-bromobenzoic acid, and 1.0 g of copper(I) bromide[1].

-

Addition of Base: Purge the flask with dry nitrogen and stir the mixture rapidly. Slowly add 9.0 g (0.47 mole) of an 80% dispersion of sodium hydride in mineral oil in portions[1].

-

Reaction: After the addition of sodium hydride is complete, heat the mixture to a gentle reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.

-

Work-up: Cool the reaction mixture to room temperature and carefully pour it into 400 mL of distilled water in a 1 L Erlenmeyer flask. Rinse the reaction flask with an additional 100 mL of water and add it to the bulk mixture. Allow the aqueous mixture to stand for 15 minutes[1].

-

Extraction and Acidification: Filter the mixture to remove inorganic salts. Transfer the filtrate to a separatory funnel and separate the excess acetylacetone. Wash the aqueous phase with diethyl ether (3 x 100 mL) to remove any remaining acetylacetone. Acidify the aqueous solution to pH 3 with concentrated hydrochloric acid. Allow the mixture to stand for 30 minutes to ensure complete precipitation[1].

-

Isolation and Purification: Collect the crude product by filtration, wash with 25 mL of distilled water, and dry under reduced pressure over phosphorus pentoxide. This will yield crude 3-(2-oxopropyl)benzoic acid. Recrystallize the crude product from a mixture of methanol and water to obtain the pure acid[1].

Quantitative Data Summary: Synthesis of 3-(2-oxopropyl)benzoic acid

| Parameter | Value | Reference |

| Starting Material | 3-Bromobenzoic Acid | [1] |

| Reagent | Acetylacetone | [1] |

| Base | Sodium Hydride | [1] |

| Catalyst | Copper(I) Bromide | [1] |

| Reaction Temperature | Reflux | [1] |

| Reaction Time | 4-6 hours | [1] |

| Expected Yield | 75-85% | Adapted from[1] |

PART 2: Synthesis of Ethyl 3-(2-oxopropyl)benzoate

With the precursor acid in hand, the final step is a Fischer esterification to produce the target ethyl ester. This is a well-established, acid-catalyzed reaction between a carboxylic acid and an alcohol.

Reaction Scheme: Fischer Esterification

Caption: Fischer esterification of 3-(2-oxopropyl)benzoic acid.

Experimental Protocol: Fischer Esterification

This protocol is a general and reliable method for the esterification of benzoic acid derivatives.

Materials:

-

3-(2-oxopropyl)benzoic acid

-

Absolute Ethanol

-

Concentrated Sulfuric acid

-

Sodium carbonate (solid, powdered)

-

Diethyl ether

-

Anhydrous Potassium carbonate

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 10 g of 3-(2-oxopropyl)benzoic acid in 50 mL of absolute ethanol.

-

Catalyst Addition: Carefully add 1 mL of concentrated sulfuric acid to the solution.

-

Reflux: Heat the mixture under reflux for 4 hours.

-

Work-up: After cooling, distill off about half of the ethanol. Dilute the residue with 150 mL of water and neutralize with solid, powdered sodium carbonate to remove any unreacted acids.

-

Extraction: Extract the oily product with diethyl ether (3 x 50 mL).

-

Drying and Purification: Dry the combined ethereal extracts over anhydrous potassium carbonate, filter, and evaporate the solvent. The residue can be further purified by vacuum distillation to yield pure Ethyl 3-(2-oxopropyl)benzoate.

Quantitative Data Summary: Fischer Esterification

| Parameter | Value |

| Starting Material | 3-(2-oxopropyl)benzoic acid |

| Reagent | Absolute Ethanol |

| Catalyst | Concentrated Sulfuric Acid |

| Reaction Temperature | Reflux |

| Reaction Time | 4 hours |

| Expected Yield | >90% |

Scientific Integrity & Logic

The choice of a copper-catalyzed arylation for the synthesis of the precursor acid is based on its demonstrated efficacy for similar transformations, providing a high-yield and straightforward procedure[1]. The subsequent Fischer esterification is a classic and highly reliable method for the synthesis of ethyl esters from carboxylic acids. The use of excess ethanol and an acid catalyst drives the equilibrium towards the product side, ensuring a high conversion rate. The work-up procedures are designed to effectively remove unreacted starting materials and byproducts, leading to a high-purity final product.

Visualization of the Overall Synthesis Workflow

Caption: Overall workflow for the synthesis of Ethyl 3-(2-oxopropyl)benzoate.

Conclusion

This technical guide outlines a comprehensive and reliable two-step synthesis of Ethyl 3-(2-oxopropyl)benzoate. The described protocols are based on well-established chemical transformations and are designed for high yield and purity of the final product. By providing detailed experimental procedures, mechanistic insights, and quantitative data, this guide serves as a valuable resource for researchers and scientists in the fields of organic synthesis and drug development.

References

-

Organic Syntheses, Coll. Vol. 1, p.255 (1941); Vol. 6, p.62 (1926). [Link]

-

Organic Syntheses, Coll. Vol. 6, p.1 (1988); Vol. 55, p.1 (1976). [Link]

Sources

Physical and chemical characteristics of Ethyl 3-(2-oxopropyl)benzoate

This guide provides a comprehensive overview of the physical and chemical characteristics of Ethyl 3-(2-oxopropyl)benzoate, tailored for researchers, scientists, and professionals in drug development. The information is presented to support laboratory applications and theoretical investigations involving this compound.

Introduction and Chemical Identity

Ethyl 3-(2-oxopropyl)benzoate is a keto-ester derivative of benzoic acid. Its structure, featuring a reactive ketone and an ester functional group on a benzene ring, makes it a valuable intermediate in organic synthesis. Understanding its fundamental properties is crucial for its effective application in research and development.

Molecular Structure and Identification

The core structure consists of a benzoate group esterified with ethanol, and a propanone substituent at the meta-position of the benzene ring.

Caption: 2D structure of Ethyl 3-(2-oxopropyl)benzoate.

Table 1: Chemical Identifiers for Ethyl 3-(2-oxopropyl)benzoate and Related Compounds

| Identifier | Value | Source |

| IUPAC Name | Ethyl 3-(2-oxopropyl)benzoate | N/A |

| Molecular Formula | C₁₂H₁₄O₃ | [1][2] |

| Molecular Weight | 206.24 g/mol | [1][2] |

| CAS Number | Not explicitly found for meta-isomer. (para-isomer: 151864-81-2) | [1][2] |